molecular formula C7H11ClN2 B2669374 1-sec-butyl-4-chloro-1H-pyrazole CAS No. 1229623-54-4

1-sec-butyl-4-chloro-1H-pyrazole

Cat. No.: B2669374
CAS No.: 1229623-54-4
M. Wt: 158.63
InChI Key: YRQSBDOWXVRSIK-UHFFFAOYSA-N
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Description

1-sec-Butyl-4-chloro-1H-pyrazole is a heterocyclic compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 g/mol . This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a chlorine atom attached to the fourth position of the pyrazole ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-sec-Butyl-4-chloro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

While the specific mechanism of action for “4-Chloro-1-(methylpropyl)pyrazole” is not mentioned in the search results, pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

While the specific safety data sheet for “4-Chloro-1-(methylpropyl)pyrazole” was not found, it’s important to handle chemical substances with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Pyrazole-containing compounds, including “4-Chloro-1-(methylpropyl)pyrazole”, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Preparation Methods

The synthesis of 1-sec-butyl-4-chloro-1H-pyrazole involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones . The reaction conditions often include the use of catalysts such as zinc oxide (ZnO) and solvents like ethanol. The industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity.

Chemical Reactions Analysis

1-sec-Butyl-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the pyrazole ring or the butyl side chain.

Comparison with Similar Compounds

1-sec-Butyl-4-chloro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazole: This compound has a phenyl group attached to the pyrazole ring, giving it different chemical and biological properties.

    4-Chloro-1H-pyrazole: Lacking the butyl side chain, this compound has different reactivity and applications.

    1-sec-Butyl-3,5-dimethyl-1H-pyrazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

1-butan-2-yl-4-chloropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQSBDOWXVRSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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